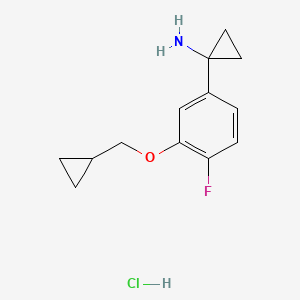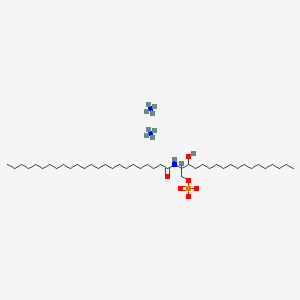
N-lignoceroyl-D-erythro-dihydroceramide-1-phosphate (ammonium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-lignoceroyl-D-eritro-dihidroceramida-1-fosfato (sal de amonio) es un derivado sintético de esfingolípido. Es un miembro de la familia de la ceramida-1-fosfato, que juega un papel crucial en la señalización y regulación celular. Este compuesto es conocido por su participación en varios procesos biológicos, incluyendo el crecimiento celular, la diferenciación y la apoptosis.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-lignoceroyl-D-eritro-dihidroceramida-1-fosfato (sal de amonio) generalmente implica los siguientes pasos:
Síntesis de esfinganina: El paso inicial implica la síntesis de esfinganina, una base de cadena larga, a través de la condensación de palmitoil-CoA y serina.
N-acilación: La esfinganina se acilata luego con ácido lignocérico para formar N-lignoceroyl-esfinganina.
Fosforilación: La N-lignoceroyl-esfinganina se fosforila utilizando un agente fosforilante adecuado, como oxicloruro de fósforo (POCl3), para producir N-lignoceroyl-D-eritro-dihidroceramida-1-fosfato.
Formación de sal de amonio: El paso final implica la conversión de la forma de ácido libre a su sal de amonio mediante la neutralización con hidróxido de amonio.
Métodos de producción industrial
La producción industrial de N-lignoceroyl-D-eritro-dihidroceramida-1-fosfato (sal de amonio) sigue rutas sintéticas similares pero a mayor escala. El proceso implica condiciones de reacción optimizadas, incluido el control de temperatura, la selección de solventes y las técnicas de purificación para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
N-lignoceroyl-D-eritro-dihidroceramida-1-fosfato (sal de amonio) experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar cetonas o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus alcoholes correspondientes.
Sustitución: El grupo fosfato se puede sustituir con otros grupos funcionales en condiciones específicas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) y el hidruro de litio y aluminio (LiAlH4) se utilizan comúnmente.
Sustitución: Las reacciones de sustitución a menudo requieren catalizadores o reactivos específicos como el cloruro de tionilo (SOCl2) para la cloración.
Principales productos formados
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de alcoholes.
Sustitución: Formación de varios derivados sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
N-lignoceroyl-D-eritro-dihidroceramida-1-fosfato (sal de amonio) tiene una amplia gama de aplicaciones en investigación científica:
Química: Utilizado como compuesto modelo para estudiar el metabolismo de esfingolípidos y las vías de señalización.
Biología: Investigado por su papel en el crecimiento celular, la diferenciación y la apoptosis.
Medicina: Explorado por sus posibles aplicaciones terapéuticas en el tratamiento del cáncer y las enfermedades neurodegenerativas.
Industria: Utilizado en el desarrollo de productos basados en esfingolípidos, incluyendo cosméticos y productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de N-lignoceroyl-D-eritro-dihidroceramida-1-fosfato (sal de amonio) involucra su interacción con objetivos moleculares y vías específicas:
Objetivos moleculares: El compuesto interactúa con los receptores de esfingosina-1-fosfato (S1PR) y otras proteínas que unen esfingolípidos.
Vías involucradas: Modula las vías de señalización relacionadas con la supervivencia celular, la proliferación y la apoptosis, incluidas las vías PI3K/Akt y MAPK.
Comparación Con Compuestos Similares
N-lignoceroyl-D-eritro-dihidroceramida-1-fosfato (sal de amonio) se puede comparar con otros compuestos similares:
N-palmitoil-D-eritro-dihidroceramida-1-fosfato: Estructura similar pero con una cadena acil más corta.
N-estearoil-D-eritro-dihidroceramida-1-fosfato: Difiere por la longitud de la cadena acil.
N-araquidoyl-D-eritro-dihidroceramida-1-fosfato: Otra variante con una longitud de cadena acil diferente.
Unicidad
N-lignoceroyl-D-eritro-dihidroceramida-1-fosfato (sal de amonio) es único debido a su longitud de cadena acil específica, que influye en su actividad biológica y su interacción con los objetivos moleculares.
Propiedades
Fórmula molecular |
C42H92N3O6P |
|---|---|
Peso molecular |
766.2 g/mol |
Nombre IUPAC |
diazanium;[3-hydroxy-2-(tetracosanoylamino)octadecyl] phosphate |
InChI |
InChI=1S/C42H86NO6P.2H3N/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(45)43-40(39-49-50(46,47)48)41(44)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2;;/h40-41,44H,3-39H2,1-2H3,(H,43,45)(H2,46,47,48);2*1H3 |
Clave InChI |
ADFVSBAEXZLYGS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])[O-])C(CCCCCCCCCCCCCCC)O.[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(4-Amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12075852.png)
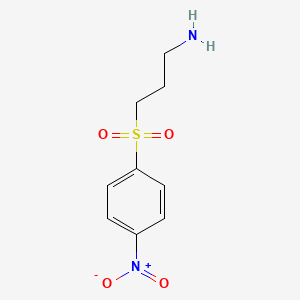
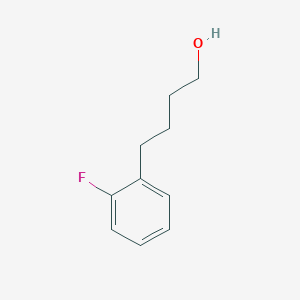
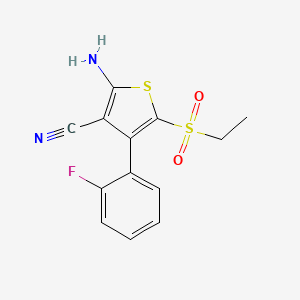
![(2R)-3-{[(2,4-dimethoxyphenyl)methyl]amino}propane-1,2-diol](/img/structure/B12075873.png)
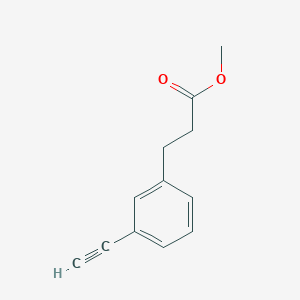
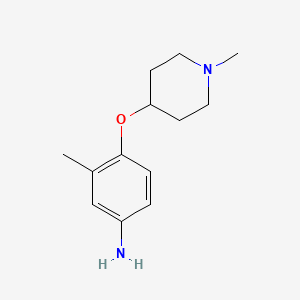
![1-[3-(5-Bromo-pentyloxy)-phenyl]-ethanone](/img/structure/B12075895.png)
![5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol](/img/structure/B12075899.png)

